molecular formula C13H18N6O B10948267 1-methyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide

1-methyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10948267
M. Wt: 274.32 g/mol
InChI Key: PQVUBPMKUCUSBM-UHFFFAOYSA-N
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Description

1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-METHYL-1H-PYRAZOL-4-CARBALDEHYDE with N-PROPYLHYDRAZINECARBOXAMIDE under acidic or basic conditions to form the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

IUPAC Name

2-methyl-4-[(1-methylpyrazol-4-yl)methylideneamino]-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18N6O/c1-4-5-14-13(20)12-11(8-17-19(12)3)15-6-10-7-16-18(2)9-10/h6-9H,4-5H2,1-3H3,(H,14,20)

InChI Key

PQVUBPMKUCUSBM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CN(N=C2)C

Origin of Product

United States

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